molecular formula C9H9NO4 B1611096 4,5-Dimethyl-2-nitrobenzoic acid CAS No. 4315-14-4

4,5-Dimethyl-2-nitrobenzoic acid

Cat. No. B1611096
CAS RN: 4315-14-4
M. Wt: 195.17 g/mol
InChI Key: XGXYTCSDJADEGC-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzoic acid is a nitroaromatic compound . It has a linear formula of O2NC6H2(OCH3)2CO2H, a CAS Number of 4998-07-6, and a molecular weight of 227.17 .


Synthesis Analysis

While specific synthesis methods for 4,5-Dimethyl-2-nitrobenzoic acid were not found, 4,5-Dimethoxy-2-nitrobenzoic acid has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxy-2-nitrobenzoic acid is C9H9NO6 . The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrobenzoic acid is insoluble in water but soluble in DMSO and methanol . It has a melting point of 195-197 °C (lit.) .

Scientific Research Applications

  • 5-Methyl-2-nitrobenzoic acid

    • Application : This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
    • Method of Application : The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
    • Results or Outcomes : The outcome of the synthesis is 5-methyl-2-nitrobenzoic acid, which is used as a key intermediate in the manufacture of raltitrexed .

Safety And Hazards

4,5-Dimethoxy-2-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, suspected of causing genetic defects, suspected of causing cancer, and suspected of damaging fertility or the unborn child .

Future Directions

While specific future directions for 4,5-Dimethyl-2-nitrobenzoic acid were not found, the development of a more economic, green nitration process for the synthesis of nitrobenzoic acid is highly desirable .

properties

IUPAC Name

4,5-dimethyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXYTCSDJADEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475668
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-nitrobenzoic acid

CAS RN

4315-14-4
Record name 4,5-Dimethyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A BRÄNDSTRÖM, SAI CARLSSON - Acta Chem. Scand, 1967 - actachemscand.org
2-Amino-4, 5-dimethylbenzoic acid has been prepared by several different methods. The relative quantities of 3-and 4-monosubstitution products of o-xylene have been determined for …
Number of citations: 0 actachemscand.org
GJ Atwell, S Yang, WA Denny - European journal of medicinal chemistry, 2002 - Elsevier
5,6-Dimethylxanthenone-4-acetic acid (DMXAA) is a novel anticancer agent with a number of unique activities, and is in clinical trial. The current synthesis of DMXAA involves six steps, …
Number of citations: 22 www.sciencedirect.com

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